molecular formula C16H12N2O2 B6213247 3-(2,3-dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile CAS No. 2731010-84-5

3-(2,3-dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No.: B6213247
CAS No.: 2731010-84-5
M. Wt: 264.3
InChI Key:
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Description

3-(2,3-dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a complex organic compound that features a benzofuran ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzofuran derivatives with pyridine derivatives under controlled conditions. The reaction often requires catalysts such as Lewis acids and bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups, such as carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

3-(2,3-dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1-benzofuran-3-yl)methanamine
  • 2,3-dihydro-1-benzofuran-5-yl)methanesulfonamide
  • 1-benzofuran-2-yl) (phenyl)methanamine hydrochloride

Uniqueness

Compared to similar compounds, 3-(2,3-dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile stands out due to its unique combination of benzofuran and pyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2731010-84-5

Molecular Formula

C16H12N2O2

Molecular Weight

264.3

Purity

0

Origin of Product

United States

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